Cas no 2804645-11-0 (3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride)

3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride
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- Inchi: 1S/C9H11BrN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H
- InChI Key: NKWKVIGNLVWUBT-UHFFFAOYSA-N
- SMILES: Cl.BrC1C=C(C2CCCN2)C=NC=1.Cl
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293151-5g |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 5g |
$555 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293151-25g |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 25g |
$2230 | 2025-02-19 | |
eNovation Chemicals LLC | Y1293151-5g |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 5g |
$555 | 2025-02-19 | |
eNovation Chemicals LLC | Y1293151-5g |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 5g |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293151-250mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 250mg |
$180 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293151-250mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 250mg |
$180 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293151-500mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 500mg |
$195 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293151-500mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 500mg |
$195 | 2025-02-19 | |
eNovation Chemicals LLC | Y1293151-25g |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 25g |
$2230 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293151-500mg |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride |
2804645-11-0 | 95% | 500mg |
$195 | 2024-07-28 |
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on 3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride (CAS No. 2804645-11-0): A Comprehensive Overview
3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride, identified by the CAS registry number 2804645-11-0, is a versatile compound with significant applications in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique chemical structure, which combines a pyridine ring with a pyrrolidine substituent and a bromine atom. The dihydrochloride salt form of this compound is particularly notable for its stability and reactivity in various chemical reactions.
The molecular structure of 3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride consists of a pyridine ring substituted at positions 3 and 5. At position 3, there is a bromine atom, while position 5 is occupied by a pyrrolidine group. The presence of the pyrrolidine ring introduces significant steric and electronic effects, making this compound highly reactive in nucleophilic aromatic substitution reactions. This property has been exploited in the synthesis of various heterocyclic compounds, which are of great interest in drug discovery and material design.
Recent studies have highlighted the potential of 3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to synthesize novel anti-tumor agents by incorporating it into complex heterocyclic frameworks. The bromine atom at position 3 serves as an excellent leaving group, enabling the formation of diverse substitution products under mild reaction conditions.
In addition to its role in organic synthesis, this compound has also been explored for its applications in materials science. The pyridine ring and pyrrolidine group contribute to the compound's ability to form stable coordination complexes with transition metals. These complexes have shown promise as catalysts in various industrial processes, including olefin polymerization and hydrogenation reactions.
The synthesis of 3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride typically involves multi-step procedures that combine nucleophilic aromatic substitution with acid-mediated protonation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
In terms of physical properties, this compound exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding interactions. Its solubility in polar solvents such as water and methanol makes it suitable for use in aqueous reaction systems. The compound's stability under thermal and oxidative conditions further enhances its utility in various chemical processes.
The application of 3-Bromo-5-pyrrolidin-2-yl-pyridine dihydrochloride extends beyond traditional chemical synthesis. It has been utilized as a building block in the construction of advanced materials, including conductive polymers and metalorganic frameworks (MOFs). These materials exhibit unique electronic and mechanical properties, making them ideal candidates for applications in electronics, energy storage, and catalysis.
In conclusion, 3-Bromo-5-pyrrolidin-2-yli-pyridine dihydrochloride (CAS No. 2804645
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